molecular formula C14H8Cl4N2O B15021884 2,4-dichloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

2,4-dichloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

Katalognummer: B15021884
Molekulargewicht: 362.0 g/mol
InChI-Schlüssel: XETUAYWUBJUGLP-FBCYGCLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a benzohydrazide group. It is often used in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-dichloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is unique due to its specific arrangement of chlorine atoms and the benzohydrazide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Eigenschaften

Molekularformel

C14H8Cl4N2O

Molekulargewicht

362.0 g/mol

IUPAC-Name

2,4-dichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H8Cl4N2O/c15-9-2-1-8(12(17)5-9)7-19-20-14(21)11-4-3-10(16)6-13(11)18/h1-7H,(H,20,21)/b19-7+

InChI-Schlüssel

XETUAYWUBJUGLP-FBCYGCLPSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.